N-Methyl-3-phenylpropylamine hydrochloride
CAS No.: 30684-07-2
Cat. No.: VC21342065
Molecular Formula: C10H16NCl
Molecular Weight: 185.69 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.

CAS No. | 30684-07-2 |
---|---|
Molecular Formula | C10H16NCl |
Molecular Weight | 185.69 g/mol |
IUPAC Name | N-methyl-3-phenylpropan-1-amine;hydrochloride |
Standard InChI | InChI=1S/C10H15N.ClH/c1-11-9-5-8-10-6-3-2-4-7-10;/h2-4,6-7,11H,5,8-9H2,1H3;1H |
Standard InChI Key | XKHCUFJKGWJLNO-UHFFFAOYSA-N |
SMILES | CNCCCC1=CC=CC=C1.Cl |
Canonical SMILES | C[NH2+]CCCC1=CC=CC=C1.[Cl-] |
Melting Point | 143-147°C |
Chemical Identity and Properties
N-Methyl-3-phenylpropylamine hydrochloride is the hydrochloride salt form of N-Methyl-3-phenylpropylamine, with molecular formula C10H16ClN and molecular weight 185.69 g/mol . This compound is identified by CAS number 30684-07-2 and is also known by several synonyms including Methyl-(3-phenyl-propyl)-amine hydrochloride and N-Methyl-3-phenylpropan-1-amine hydrochloride .
Structural Characteristics
The chemical structure consists of a phenyl ring attached to a three-carbon chain (propyl) with a methylated amino group, forming a hydrochloride salt. The compound can be represented through various systematic identifiers as shown in Table 1.
Table 1: Chemical Identifiers of N-Methyl-3-phenylpropylamine hydrochloride
Identifier | Value |
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IUPAC Name | N-methyl-3-phenylpropan-1-amine;hydrochloride |
InChI | InChI=1S/C10H15N.ClH/c1-11-9-5-8-10-6-3-2-4-7-10;/h2-4,6-7,11H,5,8-9H2,1H3;1H |
InChI Key | XKHCUFJKGWJLNO-UHFFFAOYSA-N |
Canonical SMILES | CNCCCC1=CC=CC=C1.Cl |
CAS Number | 30684-07-2 |
Physical Properties
While detailed physical property data is limited in the literature, N-Methyl-3-phenylpropylamine hydrochloride typically appears as a solid compound at room temperature. The hydrochloride salt formation enhances water solubility compared to the free base form, making it more suitable for pharmaceutical applications and aqueous reactions .
Synthesis and Preparation Methods
Traditional Synthetic Routes
The preparation of N-Methyl-3-phenylpropylamine hydrochloride typically involves the reaction of N-Methyl-3-phenylpropylamine with hydrochloric acid. This salt formation reaction can be conducted in appropriate solvents such as ethanol or water, with the product isolated by filtration or solvent evaporation followed by recrystallization .
Advanced Synthetic Pathways
A more intricate preparation method involves the synthesis of N-methyl-3-phenyl-3-hydroxyl-propylamine (which can be converted to N-Methyl-3-phenylpropylamine hydrochloride). This approach has been detailed in patent literature and involves a multi-step process starting from acetophenone :
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Mannich reaction between acetophenone and a secondary amine
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Reaction with ethoxycarbonyl compounds
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Reduction reaction
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Hydrolysis to obtain N-methyl-3-phenyl-3-hydroxyl-propylamine
This method reportedly offers high yields (≥74% total yield across four steps) and uses economically viable reagents, making it suitable for industrial applications .
Table 2: Synthetic Pathway Comparison for Related Compounds
Starting Material | Key Reactions | Advantages | Reported Yield |
---|---|---|---|
Acetophenone | Mannich reaction, reduction, hydrolysis | High yield, inexpensive reagents | ≥74% (four steps) |
3-substituted propiophenone | Reduction followed by conversion | Fewer steps | Variable |
Styrene oxide derivatives | Reduction, ring-opening | Alternative pathway | Not specified |
Industrial Production Considerations
Industrial production methods typically follow similar synthetic routes but on a larger scale, utilizing industrial reactors and purification systems to ensure high yield and purity. The patent literature highlights that the four-step process offers advantages including mild reaction conditions, low environmental impact, and no requirement for specialized equipment .
Chemical Reactivity
Key Reaction Patterns
N-Methyl-3-phenylpropylamine hydrochloride can participate in various chemical reactions, primarily due to the reactivity of the amino group and the aromatic ring. Three main reaction types are particularly relevant:
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Oxidation reactions: Formation of amine oxides using oxidizing agents like hydrogen peroxide or peracids under mild conditions
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Reduction reactions: Formation of secondary or tertiary amines using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4)
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Substitution reactions: Formation of substituted amines with various functional groups using reagents like alkyl halides or acyl chlorides in the presence of a base
Spectroscopic Characterization
Spectroscopic data provides essential structural confirmation for N-Methyl-3-phenylpropylamine hydrochloride. For related compounds in this class, 1H-NMR spectroscopy typically shows characteristic signals including:
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Methyl group attached to nitrogen (N-CH3) appearing as a singlet around 2.90 ppm
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Aromatic protons from the phenyl ring in the 7.35-8.00 ppm range
Biological Activity and Pharmacological Relevance
Neurotransmitter Interactions
Research indicates that N-Methyl-3-phenylpropylamine hydrochloride exhibits interesting biological activities, particularly in relation to neurotransmitter systems. The compound interacts with:
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Serotonin system: Acts as a selective inhibitor of serotonin uptake in synaptosomes
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Norepinephrine system: Shows inhibitory effects on norepinephrine uptake under certain conditions
These interactions suggest potential implications for mood regulation mechanisms and neuropsychiatric research.
Receptor Binding Profile
Limited studies suggest that N-Methyl-3-phenylpropylamine hydrochloride may exhibit weak binding affinity for the 5-HT1A receptor in rats, indicating a potential interaction with the serotonergic system. This property places it in a similar pharmacological category as other serotonergic compounds, though with presumably different potency and selectivity profiles .
Enzyme Interactions
The compound has been reported to potentially interact with certain enzymes, including:
Applications in Pharmaceutical Science
Role in Drug Development
N-Methyl-3-phenylpropylamine hydrochloride serves as an important chemical building block in organic synthesis, facilitating the preparation of more complex pharmaceutical molecules. Its structural features make it particularly valuable in the synthesis of compounds targeting neurological disorders .
Analytical Reference Standard
The compound has significant importance as a reference standard in pharmaceutical quality control. It is commonly used in analytical techniques such as:
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High-performance liquid chromatography (HPLC)
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Mass spectrometry (MS)
These applications are particularly relevant for the detection and quantification of fluoxetine (Prozac) and its impurities, as N-Methyl-3-phenylpropylamine hydrochloride is a known impurity of this widely-used antidepressant .
Table 3: Analytical Applications of N-Methyl-3-phenylpropylamine hydrochloride
Application Area | Technique | Purpose |
---|---|---|
Pharmaceutical QC | HPLC | Impurity profiling of fluoxetine |
Drug Development | Mass Spectrometry | Structure elucidation and quantification |
Research | Reference Standard | Calibration of analytical methods |
Current Research Trends
Research on N-Methyl-3-phenylpropylamine hydrochloride continues to evolve in several directions:
Synthetic Methodology Improvements
Ongoing research focuses on developing more efficient and environmentally friendly synthetic routes. The four-step process described in patent literature represents an improvement over earlier methods, with higher yields and lower environmental impact .
Biological Activity Exploration
Further investigations into the compound's interactions with neurotransmitter systems could provide valuable insights for drug development. The compound's activity profile, particularly its effects on serotonin and norepinephrine uptake, makes it a potentially interesting template for developing novel therapeutic agents .
Analytical Method Development
As pharmaceutical quality control requirements become increasingly stringent, there is growing interest in developing more sensitive and specific analytical methods for detecting and quantifying N-Methyl-3-phenylpropylamine hydrochloride as an impurity in pharmaceutical preparations .
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